molecular formula C16H28B2N4O8 B1591319 Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron CAS No. 480438-22-0

Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron

Cat. No.: B1591319
CAS No.: 480438-22-0
M. Wt: 426 g/mol
InChI Key: LANVQSVBEALBNB-DDHJBXDOSA-N
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Description

Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron: is a complex boron-containing compound with a molecular formula of C16H28B2N4O8. This compound is characterized by its intricate structure, which includes multiple amide groups and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron typically involves the reaction of tetramethyl-L-tartaramide with a boronic acid derivative under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron is used as a reagent in organic synthesis and as a building block for the construction of complex molecular structures.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.

Industry: In industry, the compound is utilized in the development of advanced materials, such as boron-doped polymers and coatings, which exhibit enhanced properties compared to their non-boronated counterparts.

Comparison with Similar Compounds

  • Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)aluminum

  • Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)silicon

  • Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)germanium

Uniqueness: Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron stands out due to its unique boron-based structure, which imparts distinct chemical and physical properties compared to its aluminum, silicon, and germanium counterparts. These properties make it particularly useful in specific applications where boron's unique characteristics are advantageous.

Properties

IUPAC Name

(4R,5R)-2-[(4R,5R)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANVQSVBEALBNB-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@H]([C@@H](O2)C(=O)N(C)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28B2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584139
Record name (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-22-0
Record name [2,2′-Bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxamide, N4,N4,N4′,N4′,N5,N5,N5′,N5′-octamethyl-, (4R,4′R,5R,5′R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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